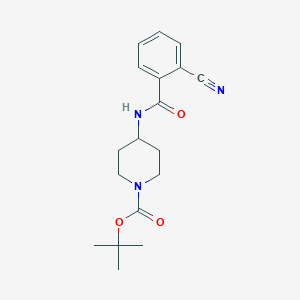

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-cyanobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)20-16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGXOZFKMSTCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine and 2-cyanobenzoyl chloride.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods:

- Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate serves as a versatile intermediate in synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity and specificity. For instance, it has been utilized in synthesizing inhibitors for various enzymes and receptors, which are crucial in treating diseases such as cancer and bacterial infections .

Targeted Protein Degradation

This compound is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins within cells. The semi-flexible linker properties of this compound can influence the orientation and efficacy of these degraders, making it a valuable component in drug design aimed at targeted therapy .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activities. Compounds synthesized from this precursor have shown promising results in reducing inflammation in various animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Antimycobacterial Activity

Some studies have explored the antimycobacterial properties of compounds derived from this compound. These compounds have demonstrated efficacy against Mycobacterium tuberculosis, suggesting their potential use in developing new treatments for tuberculosis .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- Electron Effects: The 2-cyanobenzoylamino group in the target compound combines aromatic π-electron density with the electron-withdrawing cyano group, enhancing resonance stabilization of the amide bond. This contrasts with the electron-donating hydroxymethyl group in analogs from , which increase polarity and solubility .

- Reactivity : The bromine in 2b () facilitates nucleophilic substitution reactions, whereas the target compound’s amide linkage is more stable under basic conditions .

Physicochemical Data (Inferred)

Biological Activity

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 276.34 g/mol

- CAS Number : 22248390

The compound features a piperidine ring substituted with a tert-butyl group and a cyanobenzoylamino moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular processes.

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- Neurological Disorders : Its structural similarity to known neuroactive compounds suggests possible applications in treating conditions like anxiety or depression.

- Anti-inflammatory Activity : There is evidence that it may possess anti-inflammatory properties, making it a candidate for further investigation in chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that This compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

In animal models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors. The mechanism was hypothesized to involve modulation of GABAergic neurotransmission, highlighting its potential for treating anxiety disorders.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate?

A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Acylation : React the Boc-protected piperidine with 2-cyanobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours. Use DMAP as a catalyst to enhance reactivity .

- Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate gradient) and confirm purity by HPLC (≥98%) .

Which analytical techniques are optimal for characterizing this compound?

- GC-MS : Use a split ratio of 1:50, injector temperature 280°C, and RT locking with tetracosane (retention time ~9.26 min). Monitor key fragments at m/z 57, 83, and 93 for structural confirmation .

- FTIR-ATR : Analyze functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) with 4 cm⁻¹ resolution across 4000–400 cm⁻¹ .

- HPLC-TOF : Validate molecular weight (theoretical [M+H]⁺: calculate based on C₁₈H₂₂N₃O₃) with mass accuracy <2 ppm .

How should researchers handle discrepancies in NMR data across studies?

- Solvent Effects : Compare spectra in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), which shift proton signals significantly.

- Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., piperidine ring puckering) that broaden peaks at room temperature .

- Quantitative Analysis : Cross-validate with HSQC/HMBC experiments to resolve overlapping signals .

What safety protocols are critical during handling?

- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis of the Boc group .

- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with 10% ethanol/water (v/v) followed by soap .

- Waste Disposal : Segregate organic waste and incinerate via licensed facilities to avoid environmental release .

Advanced Research Questions

How can computational modeling optimize reaction yields for this compound?

- Reaction Path Search : Apply density functional theory (DFT) to identify low-energy intermediates (e.g., tetrahedral acylation transition states). Adjust solvent polarity (THF vs. DMF) to stabilize charged species .

- Machine Learning : Train models on existing kinetic data to predict optimal temperatures (e.g., 25°C vs. 40°C) and catalyst loadings (DMAP: 5–10 mol%) .

What strategies resolve contradictions in reported bioactivity data?

- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP luminescence) using identical cell lines (e.g., HEK293 vs. HepG2) and incubation times .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products (e.g., de-Boc derivatives) that may confound bioactivity results .

How does the 2-cyanobenzoyl group influence pharmacological properties?

- SAR Studies : Compare logP (measured via shake-flask method) and solubility (phosphate buffer vs. simulated gastric fluid) against analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Target Binding : Conduct molecular docking (AutoDock Vina) to assess interactions with kinases or GPCRs, focusing on H-bonding with the cyanobenzoyl moiety .

What mechanistic insights explain instability under acidic conditions?

- Degradation Pathways : Use LC-QTOF to identify major degradation products (e.g., tert-butyl alcohol and 2-cyanobenzoic acid) formed via Boc cleavage at pH <4 .

- Stabilization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to encapsulate the Boc group and reduce hydrolysis rates .

How to assess environmental toxicity of this compound?

- Ecotoxicity Assays : Perform OECD Test 201 on algae (Pseudokirchneriella subcapitata) to determine 72h-EC₅₀ values. Compare with baseline toxicity models (ECOSAR) .

- Biodegradation : Monitor BOD₅ in activated sludge systems; recalcitrance indicates need for advanced oxidation (e.g., UV/H₂O₂) in wastewater treatment .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.